2-(2-Hydroxy-4-methylphenyl)acetonitrile
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Overview
Description
2-(2-Hydroxy-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO It is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-4-methylphenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-methylbenzaldehyde with a cyanide source, such as sodium cyanide, in the presence of a base like sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired acetonitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques would be tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-(2-oxo-4-methylphenyl)acetonitrile.
Reduction: Formation of 2-(2-hydroxy-4-methylphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Hydroxy-4-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-4-methylphenyl)acetonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
2-Hydroxy-2-(4-methoxyphenyl)acetonitrile: Similar structure with an additional methoxy group.
Uniqueness
2-(2-Hydroxy-4-methylphenyl)acetonitrile is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-(2-hydroxy-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-2-3-8(4-5-10)9(11)6-7/h2-3,6,11H,4H2,1H3 |
InChI Key |
YMLBTLTWEVOHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#N)O |
Origin of Product |
United States |
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